2-[4-(HEPTYLOXY)PHENYL] 6-METHYL PYRIDINE-2,6-DICARBOXYLATE
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Overview
Description
2-[4-(HEPTYLOXY)PHENYL] 6-METHYL PYRIDINE-2,6-DICARBOXYLATE is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a heptyloxy group attached to a phenyl ring, and a pyridine ring substituted with methyl and dicarboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(HEPTYLOXY)PHENYL] 6-METHYL PYRIDINE-2,6-DICARBOXYLATE can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions would be tailored to ensure efficient production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(HEPTYLOXY)PHENYL] 6-METHYL PYRIDINE-2,6-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(HEPTYLOXY)PHENYL] 6-METHYL PYRIDINE-2,6-DICARBOXYLATE has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(HEPTYLOXY)PHENYL] 6-METHYL PYRIDINE-2,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,6-pyridinedicarboxylate
- Diethyl 2,6-pyridinedicarboxylate
- 4-Hydroxy-2,6-pyridinedicarboxylic acid diethyl ester
Uniqueness
2-[4-(HEPTYLOXY)PHENYL] 6-METHYL PYRIDINE-2,6-DICARBOXYLATE is unique due to the presence of the heptyloxy group, which imparts distinct chemical and physical properties. This structural feature may enhance its solubility, stability, and biological activity compared to similar compounds.
Properties
IUPAC Name |
6-O-(4-heptoxyphenyl) 2-O-methyl pyridine-2,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-3-4-5-6-7-15-26-16-11-13-17(14-12-16)27-21(24)19-10-8-9-18(22-19)20(23)25-2/h8-14H,3-7,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSXVJDYPNSKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=CC(=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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